5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide
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Overview
Description
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of the compound 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by inhibiting the conformational changes in the HBV core protein . This disruption in the protein’s structure prevents the virus from replicating, thereby inhibiting its life cycle .
Pharmacokinetics
It is noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of the action of this compound is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . This leads to a decrease in the HBV DNA viral load, as demonstrated in a HBV AAV mouse model .
Action Environment
Given its effectiveness in a mouse model , it can be inferred that the compound is stable and retains its efficacy in the physiological conditions present within a living organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the tetrahydropyrazolo[1,5-a]pyridine core through a cyclization reaction
Cyclization Reaction: The formation of the tetrahydropyrazolo[1,5-a]pyridine core can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrazole derivative and a pyridine derivative, under acidic or basic conditions.
Amide Coupling: The final step involves the coupling of the brominated tetrahydropyrazolo[1,5-a]pyridine with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in azide or nitrile derivatives.
Scientific Research Applications
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers study the compound’s effects on various biological systems, including its interaction with enzymes, receptors, and other molecular targets.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable compounds in the chemical industry.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the core tetrahydropyrazolo[1,5-a]pyridine structure but differ in their substituents, leading to variations in their biological activity and applications.
Nicotinamide Derivatives: Compounds containing the nicotinamide moiety are widely studied for their biological activity, including their roles in cellular metabolism and as potential therapeutic agents.
Uniqueness
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is unique due to the combination of its bromine atom, tetrahydropyrazolo[1,5-a]pyridine core, and nicotinamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-10-5-9(7-15-8-10)13(19)17-11-2-4-18-12(6-11)1-3-16-18/h1,3,5,7-8,11H,2,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJYFFIXBYMPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.